molecular formula C9H13N3 B039864 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile CAS No. 117068-07-2

2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile

Cat. No. B039864
M. Wt: 163.22 g/mol
InChI Key: JVCIARZKPVHKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile (2-DMA-1MPA) is a chemical compound that has been studied extensively in recent years due to its unique properties and potential applications in a variety of fields. This compound has been found to have a wide range of biochemical and physiological effects, and its mechanism of action has been studied in depth. In

Scientific Research Applications

Inhibition of Pathogenic Bacteria

Specific Scientific Field

Polymer Chemistry and Microbiology

Summary of the Application

The compound “2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile” is used in the synthesis of Poly [2- (dimethylamino)ethyl methacrylate] (PDMAEMA), a type of protonated polymer. This polymer has been proven as an efficient agent against several microbial pathogens, inhibiting the growth of both harmful Gram-negative and Gram-positive bacteria .

Methods of Application or Experimental Procedures

The PDMAEMA polymer is created through free-radical polymerization. Several parameters of this process were studied, including the effect of crosslinking monomer, medium composition, solvency and polarity, and type and concentration of initiator and stabilizer. The polymerization was carried out in a water/2-methoxyethanol medium (80/20 w/w), initiated with 0.2 wt% potassium persulfate (KPS) and stabilized with 0.5 wt% poly (vinyl alcohol) (PVA). This process produced a well-defined and sub-micron 167 nm PDMAEMA-EDMA nanogel .

Results or Outcomes

The bactericidal activity of the quaternized PDMAEMA-EDMA nanogel was assessed via time–kill curve assay against two Gram-positive and Gram-negative pathogenic bacteria, namely Staphylococcus aureus ( S. aureus) and Acinetobacter baumannii ( A. baumannii ). The results illustrated that the quaternized PDMAEMA-EDMA nanogel acted as an effective bactericidal agent against both tested bacteria .

Hydrogel Functionalized Silver Nanocluster for Bacterial-Infected Wound Healing

Specific Scientific Field

Nanotechnology and Biomedical Engineering

Summary of the Application

The compound “2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile” is used in the synthesis of silver nanoclusters (Ag NCs) with ultrasmall sizes (< 2 nm) that have antibacterial effects. These Ag NCs are promising candidates for next-generation antibiotics, particularly against multi-drug resistant strains .

Methods of Application or Experimental Procedures

An ultrasmall Ag NC with excellent water solubility was synthesized by a two-phase ligand-exchange method. This Ag NC exhibits broad-spectrum antibacterial performance. The minimum inhibitory concentration (MIC) of Ag NCs against MRSA, S. aureus, P. aeruginosa, and E. coli were evaluated as 50, 80, 5, and 5 μg/mL, respectively . Furthermore, a carbomer hydrogel was prepared to incorporate into the Ag NCs for excellent biocompatibility and biosafety .

Results or Outcomes

The in vitro experiments demonstrate that Ag NCs-Gel exhibits good antibacterial property with lower cytotoxicity. In vivo experiments suggest that this ultrasmall Ag NC functionalized by hydrogel can serve as an effective and safe antimicrobial agent to aid in wound healing .

properties

IUPAC Name

2-(dimethylamino)-2-(1-methylpyrrol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-11(2)9(7-10)8-5-4-6-12(8)3/h4-6,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCIARZKPVHKKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(C#N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377526
Record name (Dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile

CAS RN

117068-07-2
Record name (Dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.